Deisovaleryl-blastmycin
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Overview
Description
Deisovaleryl-blastmycin is a novel antifungal antibiotic isolated from the fermentation broth of Streptomyces sp. 5140-A1 . It exhibits antimicrobial activity against various fungi, including Piricularia oryzae, and has lower toxicity compared to antimycin A . The compound’s structure is characterized by its unique chemical formula, C21H28N2O8 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Deisovaleryl-blastmycin is primarily produced through fermentation. The Streptomyces sp. 5140-A1 strain is cultivated in a medium containing starch, soybean meal, dry yeast, ammonium sulfate, sodium chloride, and calcium carbonate at pH 6.2 . The fermentation process reaches its peak antibiotic production 24-28 hours after inoculation .
Industrial Production Methods
The cultured broth is harvested after 24 hours of fermentation. The mycelial cake is extracted with 60% aqueous acetone, and the aqueous phase is further extracted with ethyl acetate . The organic layer is washed with water, dried over sodium sulfate, and concentrated in vacuo to obtain a brownish solution . This solution is then passed through a silica gel column, and the active fractions are separated and recrystallized to yield pure this compound .
Chemical Reactions Analysis
Types of Reactions
Deisovaleryl-blastmycin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include ethyl acetate, benzene, and hexane . The reactions are typically carried out under controlled conditions to ensure the stability and purity of the compound .
Major Products Formed
The major products formed from these reactions include crystalline blastmycin and other related antifungal compounds .
Scientific Research Applications
Deisovaleryl-blastmycin has a wide range of scientific research applications:
Mechanism of Action
Deisovaleryl-blastmycin exerts its effects by inhibiting the growth of fungal cells. It targets specific enzymes and pathways involved in fungal cell wall synthesis, leading to cell death . The compound’s molecular structure allows it to interact with these targets effectively, making it a potent antifungal agent .
Comparison with Similar Compounds
Properties
Molecular Formula |
C21H28N2O8 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-(8-butyl-7-hydroxy-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-3-yl)-3-formamido-2-hydroxybenzamide |
InChI |
InChI=1S/C21H28N2O8/c1-4-5-7-14-17(25)12(3)31-21(29)16(11(2)30-20(14)28)23-19(27)13-8-6-9-15(18(13)26)22-10-24/h6,8-12,14,16-17,25-26H,4-5,7H2,1-3H3,(H,22,24)(H,23,27) |
InChI Key |
RQVHZRRXZBBXMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)O |
Origin of Product |
United States |
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